molecular formula C17H18N2O3 B2917912 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034471-97-9

2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2917912
CAS RN: 2034471-97-9
M. Wt: 298.342
InChI Key: DWPBNGCHNITUGC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the phenoxy and ethanone groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrrolidine and pyridine rings might be involved in reactions with electrophiles or nucleophiles, while the phenoxy and ethanone groups could potentially undergo a variety of organic reactions .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many pharmacologically active compounds. Its presence in 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone suggests potential applications in drug discovery. This ring structure can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the interaction with biological targets . The compound could be used as a lead structure for the development of new medications with improved efficacy and selectivity.

Biological Activity Profiling

Due to the structural diversity offered by the pyrrolidine ring, this compound can be used to study structure-activity relationships (SAR). Researchers can modify the compound to create derivatives and analyze how these changes affect biological activity. This can lead to the identification of new therapeutic targets and the understanding of the molecular basis of diseases .

Pharmacophore Modeling

2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: can serve as a model compound in pharmacophore modeling. The pyrrolidine ring’s non-planarity and potential for pseudorotation make it an interesting candidate for exploring the pharmacophore space, which is essential for the design of drugs with specific biological profiles .

Stereochemistry Research

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can have different biological profiles. This property can be exploited in stereochemistry research to understand how the spatial orientation of substituents affects the binding mode to enantioselective proteins, which is vital for the design of enantiopure drugs .

ADME/Tox Studies

The introduction of heteroatomic fragments like those in 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can significantly alter physicochemical parameters. This makes the compound suitable for absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies, which are critical for predicting the safety and efficacy of drug candidates .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

2-phenoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(13-21-14-4-2-1-3-5-14)19-11-8-16(12-19)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBNGCHNITUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

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